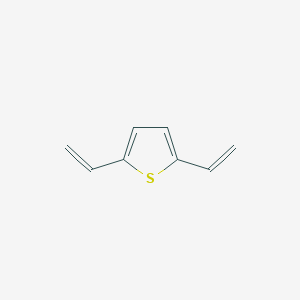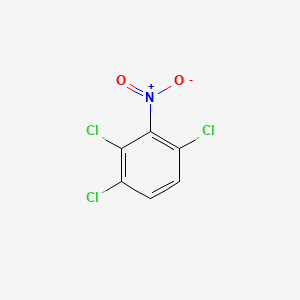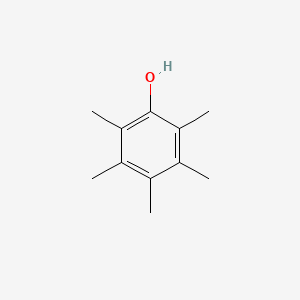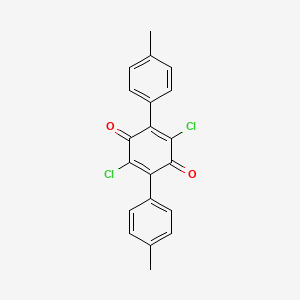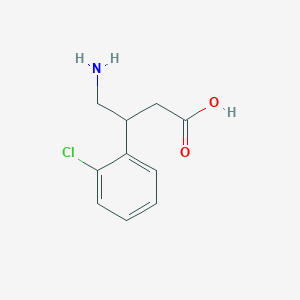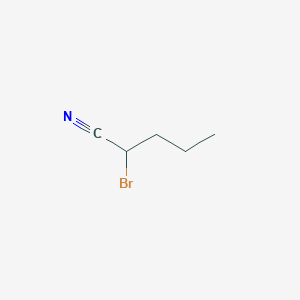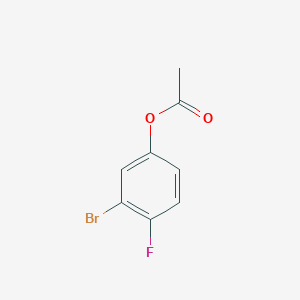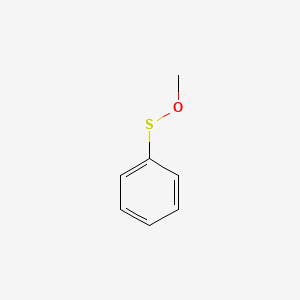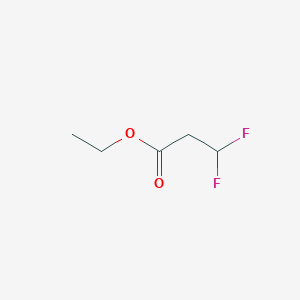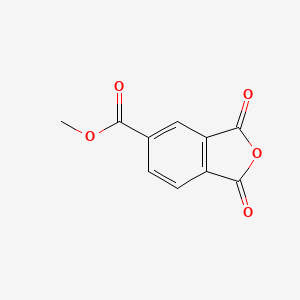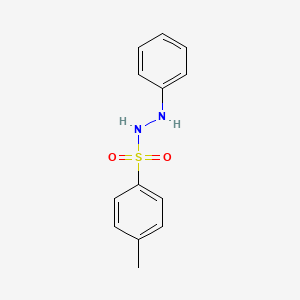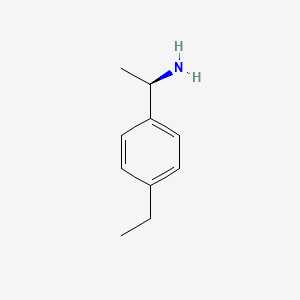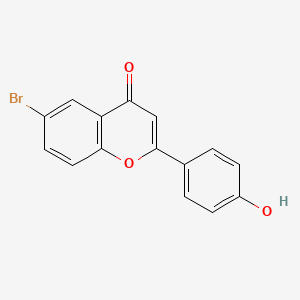
6-Bromo-4'-hydroxyflavone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Bromo-4’-hydroxyflavone involves several methods. One notable approach is the palladium (II)-catalyzed oxidative cyclization from 2’-hydroxydihydrochalcones . This divergent synthetic route provides access to both flavones and flavanones, depending on the choice of oxidants and additives. The process is highly atom-economic and yields a variety of flavonoid derivatives .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4’-hydroxyflavone consists of a 15-carbon skeleton with two phenyl rings and one oxacycle . The bromine substitution at the 6-position and the hydroxyl group at the 4’-position contribute to its unique properties .
Propiedades
Número CAS |
288401-01-4 |
|---|---|
Nombre del producto |
6-Bromo-4'-hydroxyflavone |
Fórmula molecular |
C15H9BrO3 |
Peso molecular |
317.13 g/mol |
Nombre IUPAC |
6-bromo-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H |
Clave InChI |
BQCQPDOLZOGWPV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


